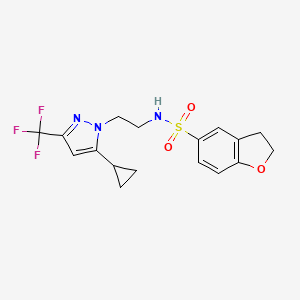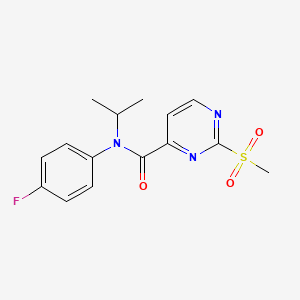
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as FMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP is a pyrimidine-based compound that was first synthesized in 2008 by a team of researchers at the University of Oxford. Since then, FMSP has been studied extensively for its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, which can lead to the suppression of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which can reduce inflammation and pain. In neuropathic pain, this compound reduces pain by inhibiting the activation of spinal cord glial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide has several advantages in lab experiments, including its high potency and selectivity. This compound is also stable and easy to synthesize, which makes it a useful tool in research. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other medical conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chloro-N-methanesulfonylacetamide. This reaction results in the formation of N-(4-fluorophenyl)-2-methanesulfonylacetamide, which is then reacted with propan-2-amine to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain by inhibiting the activation of spinal cord glial cells.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methylsulfonyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(2)19(12-6-4-11(16)5-7-12)14(20)13-8-9-17-15(18-13)23(3,21)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQWBXYDNKUXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)C2=NC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

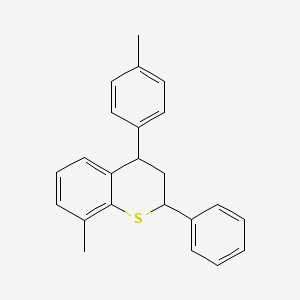
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
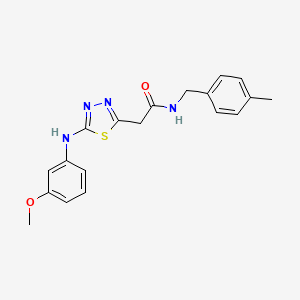

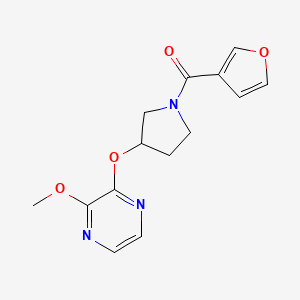
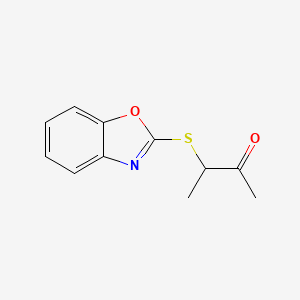

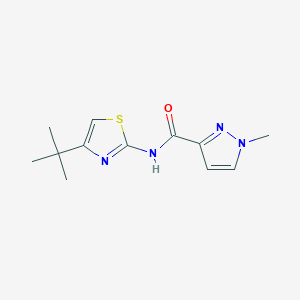
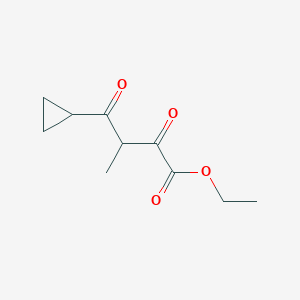
![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
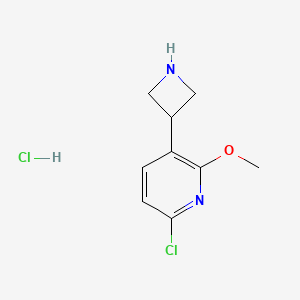
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
